molecular formula C12H13NO2 B8160472 1-(3-(Azetidine-1-carbonyl)phenyl)ethanone

1-(3-(Azetidine-1-carbonyl)phenyl)ethanone

Cat. No.: B8160472
M. Wt: 203.24 g/mol
InChI Key: DZPFMHNDEKWYMW-UHFFFAOYSA-N
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Description

1-(3-(Azetidine-1-carbonyl)phenyl)ethanone is a chemical compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a phenyl group via a carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Azetidine-1-carbonyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-(phenyl)propanoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbonyl-azetidine linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Azetidine-1-carbonyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various azetidine derivatives.

Scientific Research Applications

1-(3-(Azetidine-1-carbonyl)phenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Azetidine-1-carbonyl)phenyl)ethanone involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to participate in various biochemical pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity .

Properties

IUPAC Name

1-[3-(azetidine-1-carbonyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9(14)10-4-2-5-11(8-10)12(15)13-6-3-7-13/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPFMHNDEKWYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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